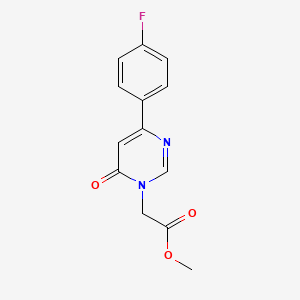

methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate

Descripción

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate is a pyrimidinone-based ester with the molecular formula C₁₃H₁₁FN₂O₃ and a molecular weight of 262.24 g/mol . Its structure features a pyrimidinone ring substituted at the 4-position with a 4-fluorophenyl group and an acetoxy methyl ester moiety at the 1-position. Key identifiers include the ChemSpider ID 20949624 and MDL number MFCD07799365 .

Propiedades

IUPAC Name |

methyl 2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-19-13(18)7-16-8-15-11(6-12(16)17)9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCIFRALFOUFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the pyrimidinone ring. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyrimidinone ring or the fluorophenyl group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted pyrimidinones.

Aplicaciones Científicas De Investigación

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group and pyrimidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate with analogous pyrimidinone and pyridazinone esters, focusing on structural variations, physicochemical properties, and implied pharmacological relevance.

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The 4-fluorophenyl group in the target compound provides a balance of lipophilicity and electronegativity, which may enhance membrane permeability and target binding compared to the 4-methoxyphenyl analog . The trifluoromethyl and nitro groups in the compound from introduce strong electron-withdrawing effects, which might improve binding to electron-deficient enzyme active sites but could also increase metabolic susceptibility.

Ester Group Variations

- The methyl ester in the target compound is less lipophilic than the ethyl or tert-butyl esters in and , respectively. This may influence pharmacokinetics, as smaller esters are typically more prone to hydrolysis but offer better solubility.

Heteroatom Modifications The thioether linkage in and methylthio group in could confer resistance to oxidative degradation compared to oxygen-based analogs. Sulfur-containing moieties are also known to participate in unique non-covalent interactions (e.g., sulfur-π) with protein targets .

The presence of fluorine might necessitate specialized reagents (e.g., fluorinated aryl boronic acids) for Suzuki-Miyaura coupling .

Research Findings and Implications

- Docking Studies : Although direct docking data for the target compound is unavailable, Glide docking methods (as described in ) suggest that substituents like fluorine and trifluoromethyl could enhance binding affinity in hydrophobic enzyme pockets. For example, the 4-fluorophenyl group may engage in halogen bonding with backbone carbonyls .

- ADMET Considerations : The methyl ester’s smaller size may result in faster clearance compared to bulkier esters (e.g., tert-butyl in ), but this could be advantageous for prodrug designs requiring rapid hydrolysis in vivo.

Actividad Biológica

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C13H12FN2O3

- Molecular Weight : 250.25 g/mol

- IUPAC Name : Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate

The compound features a pyrimidine core substituted with a fluorophenyl group and a methyl ester functional group, which may enhance its biological activity and solubility .

Antimicrobial Activity

Research indicates that methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it may inhibit bacterial growth through mechanisms that involve disrupting cellular processes or inhibiting enzyme activity .

Anticancer Properties

The compound has shown potential as an anticancer agent. Notably, it appears to inhibit specific kinases involved in cancer progression, which could lead to reduced proliferation and survival of cancer cells. Studies have indicated that methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate may interfere with pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various biological macromolecules, including enzymes and receptors. Its structural characteristics allow it to bind effectively to targets involved in nucleotide metabolism and signal transduction pathways relevant to cancer .

Comparative Analysis with Similar Compounds

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate shares structural similarities with other pyrimidine derivatives, which may provide insights into its unique properties. The fluorinated phenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate | C13H12FN2O3 | Antimicrobial, Anticancer |

| Compound A | C12H10F2N2O2 | Anticancer |

| Compound B | C14H15FN2O3 | Antimicrobial |

Case Studies

Several studies have evaluated the biological activity of methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate:

- Study on Antimicrobial Activity : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated substantial inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Efficacy Study : A recent study assessed the compound's effect on cancer cell lines derived from breast cancer patients. The results showed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer therapeutic .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound inhibits key enzymes involved in nucleotide synthesis, which is critical for DNA replication in rapidly dividing cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.